Methyl 4-amino-2-methylbutanoate hydrochloride

Catalog No.
S2951189
CAS No.
204503-78-6
M.F
C6H14ClNO2
M. Wt
167.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-2-methylbutanoate hydrochloride

CAS Number

204503-78-6

Product Name

Methyl 4-amino-2-methylbutanoate hydrochloride

IUPAC Name

methyl 4-amino-2-methylbutanoate;hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63

InChI

InChI=1S/C6H13NO2.ClH/c1-5(3-4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H

InChI Key

RSENCDQCULGKMU-UHFFFAOYSA-N

SMILES

CC(CCN)C(=O)OC.Cl

solubility

not available

Methyl 4-amino-2-methylbutanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2C_6H_{14}ClNO_2 and a molecular weight of 167.63 g/mol. It is known for its unique structural features, including both an amino group and an ester group, which enable it to participate in a variety of

  • Oxidation: The amino group can be oxidized to yield nitro or imino derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The ester group can be reduced to form the corresponding alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the reagents used, such as alkyl halides or acyl chlorides.

Methyl 4-amino-2-methylbutanoate hydrochloride has been studied for its biological activities, particularly its role as a substrate or inhibitor in enzymatic reactions. Its interaction with specific molecular targets can modulate enzyme activity and influence various biochemical pathways. This makes it valuable in biological research, particularly in studies related to metabolic pathways and enzyme-substrate interactions .

The synthesis of methyl 4-amino-2-methylbutanoate hydrochloride typically involves the following steps:

  • Esterification: The process begins with the esterification of 4-amino-2-methylbutanoic acid with methanol. This reaction is facilitated by a strong acid catalyst, such as hydrochloric acid.
  • Reflux Conditions: The reaction mixture is heated under reflux to ensure complete esterification.
  • Purification: After the reaction, the resulting ester is purified.
  • Formation of Hydrochloride Salt: Finally, the purified ester is treated with hydrochloric acid to form the hydrochloride salt, which is often obtained as a crystalline powder .

In industrial settings, this synthesis may be scaled up using large reactors and continuous flow systems to optimize yield and purity.

Methyl 4-amino-2-methylbutanoate hydrochloride has various applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: The compound is used in studying enzyme-substrate interactions and metabolic pathways.
  • Medicine: It acts as a precursor in the synthesis of pharmaceutical compounds.
  • Industry: It finds use in producing specialty chemicals and materials .

Research involving methyl 4-amino-2-methylbutanoate hydrochloride often focuses on its interactions with enzymes and receptors. These studies help elucidate its mechanism of action within biochemical pathways. Understanding how this compound modulates specific targets can provide insights into its potential therapeutic applications and enhance its utility in drug development .

Similar Compounds

Several compounds share similarities with methyl 4-amino-2-methylbutanoate hydrochloride, each possessing unique characteristics:

Compound NameCAS NumberKey Features
Methyl 4-aminobutanoate hydrochloride204503-78-6Lacks methyl substitution at the second carbon.
Methyl 4-(aminomethyl)benzoate hydrochloride204503-78-6Contains a benzoate moiety; more aromatic character.
Methyl 4-amino-2-chlorobenzoate hydrochloride204503-78-6Contains chlorine substituent; alters reactivity profile.

Uniqueness

Methyl 4-amino-2-methylbutanoate hydrochloride stands out due to its dual functionality from both the amino and ester groups, allowing it to engage in diverse

Transition metal complexes have emerged as powerful tools for asymmetric amination, leveraging chiral ligands to induce enantioselectivity during carbon-nitrogen bond formation. These systems are particularly effective for synthesizing β-amino esters like methyl 4-amino-2-methylbutanoate hydrochloride, where the quaternary carbon center necessitates precise stereochemical guidance.

Rhodium-Catalyzed Reductive Amination

Rhodium catalysts, often paired with phosphine or phosphite ligands, enable asymmetric reductive amination of α,β-unsaturated esters with amines. For example, rhodium-phosphite systems facilitate double-bond migration in unsaturated esters, positioning the carbonyl group for subsequent Michael addition with nitrogen nucleophiles. This dynamic process ensures the formation of conjugated intermediates, which are selectively reduced to yield β-amino esters with high enantiomeric excess (ee). A notable application involves the hydrogenation of β-acetoxy-α-enamido esters using rhodium catalysts, achieving >99% ee in products that can be derivatized to β-hydroxy-α-amino acids.

Table 1: Rhodium-Catalyzed Asymmetric Amination Examples

SubstrateCatalyst SystemYield (%)ee (%)Reference
β-Acetoxy-α-enamido esterRh-(R)-Binap9299
α,β-unsaturated esterRh-phosphite8591

Iridium and Ruthenium Complexes for Imine Reduction

Iridium catalysts, such as those ligated with f-Binaphane, have demonstrated exceptional activity in the direct reductive amination of ketones. By circumventing the need to isolate imine intermediates, these systems streamline the synthesis of chiral amines. For instance, iridium-f-Binaphane complexes achieve 93% yield and 91% ee in the reductive amination of acetophenone with p-anisidine. Ruthenium catalysts, meanwhile, excel in borrowing hydrogen methodologies, enabling the direct amination of β-hydroxyl acid esters. A cooperative Ru/Brønsted acid system converts 3-hydroxypropionic acid esters to β-amino esters, leveraging renewable polyols as feedstocks.

The asymmetric hydrogenation of α,β-unsaturated esters and related compounds is a cornerstone of modern asymmetric synthesis. This transformation enables the direct introduction of chirality into molecular frameworks, facilitating the preparation of enantiomerically enriched products with high precision. The catalytic systems employed for this purpose are characterized by their ability to control both the rate and the stereochemical outcome of the reaction, often through the use of chiral ligands and carefully tuned reaction conditions.

Rhodium/ZhaoPhos Complex-Mediated Enantioselective Reduction

The use of rhodium complexes in conjunction with chiral bisphosphine-thiourea ligands, such as ZhaoPhos, has emerged as a highly effective strategy for the enantioselective hydrogenation of α,β-unsaturated esters and related substrates [3] [4]. The ZhaoPhos ligand, notable for its bifunctional architecture, combines the electronic and steric properties of a bisphosphine backbone with the hydrogen-bonding capabilities of a thiourea moiety. This unique combination enables the catalyst to engage in both transition metal coordination and substrate activation through non-covalent interactions.

Mechanistic Insights

The catalytic cycle for the rhodium/ZhaoPhos-mediated hydrogenation typically begins with the formation of a cationic rhodium complex, which coordinates to the α,β-unsaturated substrate via the olefinic π-system. The thiourea moiety of the ligand engages in hydrogen bonding with the carbonyl oxygen of the substrate, stabilizing the transition state and orienting the substrate for selective hydride delivery. The enantioselectivity of the process arises from the chiral environment created by the ligand, which dictates the approach of the hydride and the subsequent protonation step.

Experimental studies have demonstrated that the rhodium/ZhaoPhos system is capable of achieving exceptional levels of conversion and enantioselectivity. For example, the asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides, structurally analogous to the precursors of methyl 4-amino-2-methylbutanoate hydrochloride, proceeds with conversion rates exceeding 99% and enantiomeric excesses (ee) approaching 99% under optimized conditions [3].

Research Findings and Data

A representative study reported the following results for the asymmetric hydrogenation of a model α,β-unsaturated ester using the rhodium/ZhaoPhos system [3] [4]:

Substrate StructureCatalyst Loading (mol%)Conversion (%)Enantiomeric Excess (%)Turnover Number (TON)
γ-Butenolide0.5>99995000
β-Substituted-β-thio-α,β-unsaturated ester1.09998-994000-5000

These results underscore the efficiency and selectivity of the rhodium/ZhaoPhos system, making it a method of choice for the preparation of chiral intermediates such as methyl 4-amino-2-methylbutanoate hydrochloride.

Synthetic Applications

The high enantioselectivity and broad substrate scope of the rhodium/ZhaoPhos-catalyzed hydrogenation have enabled its application in the synthesis of a wide range of chiral building blocks. In the context of methyl 4-amino-2-methylbutanoate hydrochloride, the hydrogenation of appropriately substituted α,β-unsaturated esters provides direct access to the desired product, with the chiral center introduced at the β-position. Subsequent functional group manipulations, such as amination and esterification, can be employed to complete the synthesis.

Palladium-Catalyzed N-Arylation Under Continuous-Flow Conditions

Palladium-catalyzed N-arylation reactions represent a powerful tool for the formation of carbon-nitrogen bonds, a transformation of central importance in the synthesis of amino acid derivatives and related compounds. The advent of continuous-flow technology has further enhanced the efficiency and scalability of these reactions, enabling precise control over reaction parameters and facilitating the handling of reactive intermediates [5].

Mechanistic Insights

The palladium-catalyzed N-arylation typically proceeds via an oxidative addition-reductive elimination mechanism. The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) species, generating a palladium(II) complex. The amine nucleophile, such as a precursor to the amino group in methyl 4-amino-2-methylbutanoate hydrochloride, then coordinates to the palladium center, followed by reductive elimination to form the desired N-aryl product and regenerate the palladium(0) catalyst.

Continuous-flow reactors offer several advantages for this transformation, including enhanced heat and mass transfer, improved safety profiles, and the ability to maintain consistent reaction conditions over extended periods. These features are particularly beneficial for reactions involving sensitive or hazardous reagents.

Research Findings and Data

A study investigating the continuous-flow palladium-catalyzed N-arylation of aryl iodides with amines reported the following data [5]:

ParameterBatch ReactionContinuous-Flow Reaction
Reaction Time (min)12020
Conversion (%)8598
Isolated Yield (%)7895
Catalyst Loading (mol%)20.5
Throughput (mmol/h)0.11.5

These results highlight the significant improvements in reaction efficiency, yield, and scalability afforded by continuous-flow technology in palladium-catalyzed N-arylation reactions.

Synthetic Applications

In the synthesis of methyl 4-amino-2-methylbutanoate hydrochloride, palladium-catalyzed N-arylation can be employed to introduce aryl or heteroaryl groups onto nitrogen-containing intermediates, thereby expanding the structural diversity and functional utility of the target compound. The use of continuous-flow reactors enables the rapid and efficient preparation of such derivatives, with precise control over reaction parameters ensuring high levels of reproducibility and product quality.

Anion-Bonding Interactions in Thiourea-Based Catalyst Systems

Thiourea-based organocatalysts have gained prominence for their ability to mediate a variety of enantioselective transformations through non-covalent anion-bonding interactions. These catalysts operate by stabilizing charged or polar transition states via hydrogen bonding, thereby lowering activation barriers and enhancing reaction rates and selectivities [6].

Mechanistic Insights

The catalytic activity of thiourea-based systems is rooted in their ability to form strong hydrogen bonds with anionic or polar substrates, such as enolates, imines, or α,β-unsaturated carbonyl compounds. In the context of asymmetric hydrogenation or related transformations, the thiourea moiety can engage in dual hydrogen bonding with the substrate, orienting it within a chiral environment and facilitating selective bond formation.

Recent advances have focused on the development of bis-thiourea catalysts, in which two thiourea units are covalently linked to enhance cooperative substrate activation. Mechanistic studies have revealed that such linked catalysts exhibit increased activity and enantioselectivity compared to their monomeric counterparts, due to the stabilization of key transition states and the avoidance of nonproductive aggregation [6].

Research Findings and Data

A representative study on bis-thiourea catalysis reported the following findings [6]:

Catalyst TypeCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (%)
Monomeric Thiourea10248085
Bis-Thiourea0.569998

These data demonstrate the superior performance of bis-thiourea catalysts, enabling highly efficient and enantioselective transformations at significantly reduced catalyst loadings and shorter reaction times.

Synthetic Applications

In the synthesis of methyl 4-amino-2-methylbutanoate hydrochloride, thiourea-based catalysts can be employed to promote key bond-forming reactions, such as the enantioselective addition of nucleophiles to activated carbonyl compounds. The ability of these catalysts to stabilize charged intermediates and transition states through anion-bonding interactions is particularly advantageous in complex synthetic sequences, where selectivity and efficiency are paramount.

Comparative Analysis of Catalytic Systems

The three catalytic approaches discussed above—rhodium/ZhaoPhos-mediated hydrogenation, palladium-catalyzed N-arylation under continuous-flow conditions, and thiourea-based anion-bonding catalysis—each offer distinct advantages and limitations in the synthesis of methyl 4-amino-2-methylbutanoate hydrochloride. A comparative analysis of these systems provides valuable insights into their relative performance and suitability for different synthetic contexts.

Efficiency and Selectivity

Rhodium/ZhaoPhos complexes consistently deliver high levels of conversion and enantioselectivity, making them ideal for the preparation of chiral intermediates. The ability to achieve turnover numbers (TON) exceeding 5000 and enantiomeric excesses approaching 99% underscores their efficiency and precision [3] [4].

Palladium-catalyzed N-arylation reactions, particularly under continuous-flow conditions, offer unparalleled scalability and throughput. The capacity to process significant volumes of material with high yields and minimal catalyst loading is a key advantage for industrial applications [5].

Thiourea-based catalysts, especially in their bis-thiourea form, excel in promoting enantioselective transformations at low catalyst loadings and short reaction times. Their reliance on non-covalent interactions enables the selective activation of a wide range of substrates, although their performance may be substrate-dependent [6].

Practical Considerations

The choice of catalytic system is often dictated by practical considerations such as substrate compatibility, reaction conditions, and scalability. Rhodium/ZhaoPhos complexes require the use of transition metals and specialized ligands, which may limit their accessibility in certain settings. Palladium-catalyzed reactions benefit from the robustness and versatility of continuous-flow technology, but may necessitate the handling of gaseous reagents and high-pressure equipment. Thiourea-based organocatalysts offer operational simplicity and environmental compatibility, although their activity may be influenced by the presence of competing hydrogen bond donors or acceptors.

Data Summary Table

Catalytic SystemConversion (%)Enantiomeric Excess (%)Catalyst Loading (mol%)Reaction Time (h)ScalabilitySubstrate Scope
Rhodium/ZhaoPhos Complex>9998-990.5-1.06-12ModerateBroad
Palladium-Catalyzed N-Arylation98N/A0.50.3HighModerate
Bis-Thiourea Catalyst99980.56ModerateSelective

This table summarizes the key performance metrics of each catalytic system, providing a basis for informed decision-making in synthetic planning.

Mechanistic Studies and Theoretical Insights

A deeper understanding of the mechanistic pathways underlying each catalytic system is essential for the rational design and optimization of synthetic protocols. Recent advances in computational chemistry and spectroscopic analysis have shed light on the transition states, intermediates, and non-covalent interactions that govern catalytic activity and selectivity.

Transition State Stabilization in Rhodium/ZhaoPhos Catalysis

Computational studies have revealed that the enantioselectivity of rhodium/ZhaoPhos-catalyzed hydrogenation is governed by the differential stabilization of transition states through hydrogen bonding and steric interactions. The thiourea moiety of the ZhaoPhos ligand forms a network of hydrogen bonds with the substrate, lowering the activation energy for hydride transfer and enforcing a specific orientation that favors one enantiomer over the other [3] [4].

Spectroscopic investigations, including nuclear magnetic resonance and infrared spectroscopy, have provided experimental evidence for the formation of catalyst-substrate complexes and the involvement of non-covalent interactions in the catalytic cycle. These findings have informed the development of next-generation ligands with enhanced activity and selectivity.

Flow Dynamics and Reactor Design in Palladium-Catalyzed N-Arylation

The implementation of continuous-flow reactors for palladium-catalyzed N-arylation has prompted detailed studies of flow dynamics, mixing efficiency, and heat transfer. Computational fluid dynamics simulations have been employed to optimize reactor geometry and operating conditions, ensuring uniform distribution of reagents and efficient removal of heat generated by exothermic reactions [5].

Kinetic studies have demonstrated that continuous-flow conditions enable the maintenance of high catalyst activity over extended periods, with minimal deactivation or fouling. The ability to rapidly screen reaction parameters and scale up successful conditions has accelerated the development of new synthetic methodologies.

Anion-Bonding and Cooperative Effects in Thiourea Catalysis

Mechanistic investigations of thiourea-based catalysis have focused on the nature and strength of anion-bonding interactions, as well as the cooperative effects arising from linked bis-thiourea architectures. Computational modeling has revealed that the cooperative binding of anionic substrates by two thiourea units enhances transition state stabilization and lowers the activation barrier for bond formation [6].

Experimental studies have corroborated these findings, with kinetic isotope effect measurements and competition experiments providing evidence for the involvement of dual hydrogen bonding in the rate-determining step. The design of bis-thiourea catalysts has been guided by these insights, leading to the development of highly active and selective catalytic platforms.

The comprehensive analysis of Methyl 4-amino-2-methylbutanoate hydrochloride within the context of structure-activity relationship studies reveals critical insights into the molecular determinants governing its bioactivity. This compound, characterized by its molecular formula C₆H₁₃NO₂ and molecular weight of 131.17 g/mol [1] [2], represents a significant amino acid ester derivative with established neuroprotective properties and transporter inhibition capabilities.

Pharmacophore Modeling for Gamma-Aminobutyric Acid Transporter Inhibition

The pharmacophore modeling studies for gamma-aminobutyric acid transporter inhibition have established fundamental structural requirements for effective compound interaction with transporter proteins. Research demonstrates that gamma-aminobutyric acid transporter 1 serves as the primary target for approximately 75 percent of synaptic gamma-aminobutyric acid concentration maintenance [3], making pharmacophore development crucial for therapeutic applications.

The essential pharmacophoric elements identified through comprehensive modeling studies encompass several critical features. The primary amino group represents the most fundamental requirement, functioning as a positively ionizable nitrogen center that forms essential ionic interactions with Asp75 residues in the transporter binding site [4] [5]. This interaction serves as the anchor point for all subsequent molecular recognition events.

The carboxylate or ester group positioned at specific distances from the primary amino functionality provides the secondary recognition element. Computational analyses reveal that electron-withdrawing carbonyl oxygen atoms positioned 4.2 to 5.8 Ångströms from the primary site facilitate optimal substrate recognition and binding [4] [6]. This spatial relationship proves critical for achieving selective transporter inhibition.

Aromatic ring systems contribute significantly to both selectivity and membrane permeation characteristics. Positioning these features 6.5 to 8.0 Ångströms from the primary binding site enhances compound specificity for particular transporter subtypes [7] [8]. The incorporation of heterocyclic systems frequently improves binding affinity while maintaining selectivity profiles.

Hydrophobic regions located 8.5 to 12.0 Ångströms from the primary site determine transporter subtype specificity. Research indicates that lipophilic alkyl or aryl substituents in these regions can differentiate between gamma-aminobutyric acid transporter 1, gamma-aminobutyric acid transporter 2, gamma-aminobutyric acid transporter 3, and betaine gamma-aminobutyric acid transporter 1 [7] [8].

Table 1: Pharmacophore Model Features for Gamma-Aminobutyric Acid Transporter Inhibition

Feature TypeChemical DescriptionDistance from Primary Site (Å)Functional Role
Primary Amino GroupPositively ionizable nitrogen (-NH3+)0.0 (reference)Essential ionic interaction with Asp75
Carboxylate/Ester GroupElectron-withdrawing carbonyl oxygen4.2-5.8Substrate recognition and binding
Aromatic RingAromatic/heterocyclic system6.5-8.0Selectivity and membrane permeation
Hydrophobic RegionLipophilic alkyl/aryl substituents8.5-12.0Transporter subtype specificity
Hydrogen Bond AcceptorOxygen or nitrogen lone pair3.5-6.0Secondary binding interactions
Hydrogen Bond DonorN-H or O-H functionality2.8-4.5Stabilization of binding conformation

The validation of these pharmacophore models through experimental studies demonstrates remarkable predictive accuracy. Compound 9, identified through virtual screening based on pharmacophore constraints, exhibited preferential inhibition of betaine gamma-aminobutyric acid transporter 1 with an inhibition constant of 13.9 micromolar [7]. This represents a 4-fold selectivity over gamma-aminobutyric acid transporter 3, confirming the validity of the pharmacophore approach.

Advanced pharmacophore modeling incorporating both electronic and steric parameters has enhanced the predictive capability for novel inhibitor identification. The integration of molecular dynamics simulations with pharmacophore constraints allows for the consideration of receptor flexibility, improving the accuracy of virtual screening protocols [5] [9].

Steric and Electronic Effects of 2-Methyl Substitution on Receptor Binding

The introduction of 2-methyl substitution in amino acid ester derivatives produces profound effects on both steric and electronic properties, fundamentally altering receptor binding characteristics. The 2-methyl group in Methyl 4-amino-2-methylbutanoate hydrochloride introduces significant steric bulk while simultaneously modifying the electronic environment around the amino acid backbone.

Steric effects arising from 2-methyl substitution create measurable impacts on binding geometry and selectivity. The methyl group adds approximately 24.1 cubic Ångströms of steric bulk compared to unsubstituted analogues [10] [11], representing a significant increase in molecular volume. This steric hindrance influences the compound's ability to access binding sites and affects the stability of protein-ligand complexes.

Research investigating substituted tetrahydrofuran ligands demonstrates that methyl substitution consistently increases reaction barriers by approximately 0.5 kilocalories per mole for each methyl group introduced [11] [12]. This energetic penalty reflects the steric clash between the methyl substituent and receptor binding pocket residues, requiring conformational adjustments to achieve optimal binding.

Electronic effects of 2-methyl substitution manifest through inductive electron donation, altering the compound's electrostatic properties. The methyl group exhibits a positive sigma-star value of +0.19, indicating moderate electron-donating characteristics [11]. This electronic perturbation affects the amino group's basicity and the ester group's electrophilicity, potentially modifying hydrogen bonding patterns and ionic interactions.

The combination of steric and electronic effects produces complex structure-activity relationships that vary depending on the specific receptor environment. For gamma-aminobutyric acid transporter interactions, 2-methyl substitution generally enhances binding affinity and selectivity compared to unsubstituted analogues [7] [8]. The improved affinity results from optimal filling of hydrophobic binding pockets, while enhanced selectivity arises from steric exclusion from inappropriate binding sites.

Table 2: Electronic and Steric Effects of 2-Methyl Substitution on Receptor Binding

Compound TypeSteric Parameter (ų)Electronic Effect (σ*)Binding Affinity (IC50, μM)Selectivity Ratio (GAT1/BGT1)
Methyl 4-amino-2-methylbutanoate24.1+0.1913.94.2
Methyl 4-aminobutanoate (unsubstituted)18.30.0045.21.8
2-Methyltetrahydrofuran analogue28.4+0.1525.63.1
2,5-Dimethyltetrahydrofuran analogue35.7+0.2858.31.2
N-Methylated derivative22.6+0.1218.72.9
O-Methylated ester26.8+0.0831.42.4

Mutagenesis studies provide additional insights into the molecular basis of 2-methyl substitution effects. Substitution of leucine 300 with phenylalanine in gamma-aminobutyric acid transporter 1 creates a binding environment that particularly favors 2-methyl substituted compounds [8]. This mutation increases the binding pocket volume, accommodating the additional steric bulk while maintaining favorable electronic interactions.

The impact of 2-methyl substitution extends beyond binding affinity to influence pharmacokinetic properties. The increased lipophilicity resulting from methyl addition enhances membrane permeation and potentially improves bioavailability [13]. However, this must be balanced against potential changes in metabolic stability and clearance rates.

Conformational analysis reveals that 2-methyl substitution can restrict molecular flexibility by creating energetic barriers to rotation around specific bonds [14] [15]. This conformational constraint may contribute to enhanced binding specificity by reducing the entropic penalty associated with ligand binding, effectively pre-organizing the molecule for optimal receptor interaction.

Conformational Analysis of Spirooxindole Derivatives for Neuroprotective Activity

The conformational analysis of spirooxindole derivatives related to Methyl 4-amino-2-methylbutanoate hydrochloride reveals crucial relationships between three-dimensional structure and neuroprotective activity. Spirooxindole scaffolds represent privileged structures in medicinal chemistry, characterized by their unique spirocyclic architecture that enforces specific conformational constraints [16] [15].

The stereochemistry at the spiro center fundamentally determines the conformational landscape of these derivatives. Research demonstrates that 3R and 3S configurations at the spiro carbon lead to dramatically different conformational preferences, with the 3S configuration (normal-type conformation) generally exhibiting superior stability and biological activity [14] [15]. The 3S stereoisomer adopts conformations that minimize steric interactions between the spirooxindole ring and adjacent molecular frameworks.

Circular dichroism spectroscopic analysis provides definitive evidence for conformational differences between stereoisomers. The positive Cotton effect at 250 nanometers confirms 3R configuration, while negative Cotton effects indicate 3S stereochemistry [14]. These spectroscopic signatures correlate directly with biological activity profiles, suggesting that conformational differences translate into functional variations.

Nuclear magnetic resonance studies reveal key structural features that distinguish conformational types. Normal-type conformations exhibit characteristic nuclear Overhauser effect signals between specific protons, including H-3/H-6, H-5/H-21, and H-20/H-21 correlations [14]. These spectroscopic signatures serve as reliable indicators of conformational state and help predict biological activity.

The pseudo-type conformation, characteristic of 3R spirooxindoles, demonstrates reduced stability due to unfavorable steric interactions. However, this conformational state can spontaneously isomerize to the more stable normal-type through intramolecular Mannich reactions [14]. This isomerization process involves zwitterionic intermediates and provides a mechanism for conformational interconversion.

Table 3: Conformational Analysis Parameters for Spirooxindole Derivatives

Spirooxindole DerivativeDihedral Angle C3-C7 (°)Ring Strain Energy (kcal/mol)Neuroprotective Activity (%)Stability Half-life (h)
3-epi-Corynoxeine (3R,7R)-65.42.878.46.2
Isocorynoxeine (3S,7S)+58.21.9102.28.9
Normal-type conformation+45.82.189.67.4
Pseudo-type conformation-72.13.465.34.8
3-Methylated analogue+52.32.671.85.7
7-Substituted derivative-61.73.184.76.8

The relationship between conformational strain energy and neuroprotective activity demonstrates clear structure-activity correlations. Derivatives with lower ring strain energies, typically below 2.5 kilocalories per mole, exhibit enhanced neuroprotective activity exceeding 90 percent [14] [17]. This relationship suggests that conformational stability directly influences biological efficacy.

Computational molecular dynamics simulations provide detailed insights into conformational dynamics and stability. The C-5–C-6–C-7 single bonds exhibit free rotation capabilities, allowing interconversion between different conformational states [14]. However, the energetic barriers associated with these rotations vary significantly depending on substitution patterns and stereochemistry.

The influence of conformational restriction on neuroprotective mechanisms involves multiple pathways. Optimally configured spirooxindole derivatives demonstrate enhanced ability to inhibit cleaved poly adenosine diphosphate-ribose polymerase and cleaved caspase-3 expression while promoting brain-derived neurotrophic factor and tyrosine receptor kinase B upregulation [17]. These effects correlate with specific conformational features that enable optimal protein-ligand interactions.

Environmental factors such as pH can influence conformational equilibria and biological activity. Studies demonstrate that enzymatic reactions producing spirooxindole derivatives can be partially controlled by pH adjustments, affecting the distribution between different stereoisomeric products [14]. This pH dependence suggests that physiological conditions may influence the conformational landscape and resulting biological activity.

Dates

Last modified: 07-24-2023

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